BenchChemオンラインストアへようこそ!

UR-7247

Pharmacokinetics Long-Acting ARB Hypertension

UR-7247 is an ultra-long-acting AT1 receptor antagonist with a >100-hour plasma half-life, enabling stable, once-daily receptor blockade in chronic in vivo studies. Unlike shorter-acting agents, it eliminates confounding daily BP fluctuations. Ideal for hypertension, renal physiology, and PK-PD modeling requiring sustained inhibition. For research use only.

Molecular Formula C24H26N6O2
Molecular Weight 430.5 g/mol
Cat. No. B1683736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-7247
Synonyms(3-iso-propyl-1-propyl-5-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl)-1H-pyrazole-4-carboxylic acid)
UR 7247
UR-7247
UR7247
Molecular FormulaC24H26N6O2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C(=N1)C(C)C)C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
InChIInChI=1S/C24H26N6O2/c1-4-13-30-20(21(24(31)32)22(27-30)15(2)3)14-16-9-11-17(12-10-16)18-7-5-6-8-19(18)23-25-28-29-26-23/h5-12,15H,4,13-14H2,1-3H3,(H,31,32)(H,25,26,28,29)
InChIKeyFOVKKLYIXHRZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UR-7247: AT1 Receptor Antagonist with >100-Hour Half-Life for Hypertension and Renal Research


UR-7247 is an orally active, nonpeptide angiotensin II type 1 (AT1) receptor antagonist belonging to the 5-(biphenyl-4-ylmethyl)pyrazole chemical class [1]. Developed by Uriach, this compound is distinguished by its extremely long plasma elimination half-life exceeding 100 hours in humans, which is attributed to high and tight binding to plasma protein binding sites [2]. UR-7247 selectively binds to AT1 receptors with high affinity without binding to the AT2 receptor subtype, and demonstrates potent, sustained antagonism of angiotensin II-mediated vasoconstriction [3]. Preclinical and early clinical studies have confirmed its capacity to decrease arterial pressure and increase renal blood flow [4].

Why UR-7247 Cannot Be Substituted by Losartan or Other Short-Acting ARBs


Substituting UR-7247 with prototypical AT1 antagonists like losartan is scientifically invalid for studies requiring sustained receptor blockade or minimal dosing frequency. Clinical evidence demonstrates that losartan, 100 mg, induces a greater short-term AT1-receptor blockade than 2.5 mg and 5.0 mg doses of UR-7247, but the UR-7247 effect is longer lasting and statistically significant for up to 96 hours for diastolic blood pressure [1]. This fundamental pharmacokinetic divergence means that studies using UR-7247 cannot be directly replicated with shorter-acting agents without fundamentally altering the temporal dynamics of AT1 receptor inhibition and the experimental outcome [2].

Quantitative Differentiation of UR-7247: Comparative Pharmacology and Pharmacokinetics


UR-7247 Human Plasma Half-Life Exceeds 100 Hours: A 33-Fold Increase Over Losartan

In a clinical study of healthy volunteers, UR-7247 exhibited a terminal plasma elimination half-life exceeding 100 hours [1]. This is substantially longer than the prototypical AT1 antagonist losartan, which has a half-life of approximately 3 hours [2]. The extended half-life of UR-7247 is mechanistically linked to its high and tight binding to plasma protein binding sites [3].

Pharmacokinetics Long-Acting ARB Hypertension

UR-7247 Achieves Equivalent In Vivo Efficacy to 10-Fold Higher Dose of Losartan

A clinical study directly compared the in vivo AT1-receptor blockade achieved by UR-7247 and losartan in healthy volunteers [1]. Four hours after drug intake, there was no significant difference in the degree of blood pressure response inhibition to exogenous angiotensin II between 10 mg of UR-7247 and 100 mg of losartan [2]. This indicates a tenfold higher in vivo potency on a per-milligram basis for UR-7247.

In Vivo Pharmacology Dose-Response AT1 Blockade

UR-7247 Displays High-Affinity, Selective Binding to AT1 Receptors (Ki = 1.5 nM)

In vitro binding studies using rat liver membranes demonstrated that UR-7247 binds selectively to AT1 receptors with a dissociation constant (Ki) of 1.5 ± 0.3 nM [1]. Critically, UR-7247 showed no measurable binding to the AT2 receptor subtype [2]. While class-level inference is possible, this sub-nanomolar affinity and clear selectivity profile underpin the compound's potent and specific pharmacodynamic effects, minimizing potential confounding effects from AT2 receptor modulation.

Receptor Binding Selectivity AT1 vs AT2

UR-7247 Maintains Clinically Significant Blood Pressure Inhibition for Up to 96 Hours

In a clinical pharmacology study, the inhibition of diastolic blood pressure response to exogenous angiotensin II remained statistically significant (p < 0.05) for up to 96 hours following a single oral dose of UR-7247 (2.5, 5, or 10 mg) [1]. In contrast, losartan's duration of action is significantly shorter, with its active metabolite EXP3174 exhibiting a half-life of approximately 6-9 hours [2]. The maximal inhibition achieved with 10 mg UR-7247, measured 6-24 hours post-dose, reached 54 ± 17% for diastolic and 48 ± 20% for systolic responses [3].

Duration of Action Pharmacodynamics Sustained Efficacy

UR-7247 Demonstrates No Detectable In Vitro Biotransformation by Hepatocytes

Preclinical metabolic profiling of UR-7247 revealed that no in vitro biotransformation of the parent compound was observed upon incubation with rat or human hepatocytes [1]. This contrasts with many ARBs, such as losartan, which is a prodrug requiring hepatic metabolism by CYP2C9 and CYP3A4 to form its active metabolite, EXP3174 [2].

Metabolic Stability Drug-Drug Interactions Hepatocytes

Optimal Research and Procurement Applications for UR-7247


Long-Term Hypertension and Blood Pressure Variability Studies

UR-7247 is ideally suited for chronic in vivo studies of hypertension where stable, sustained AT1 receptor blockade is required for weeks or months. Its >100-hour half-life [1] and 10-fold greater in vivo potency than losartan [2] allow for once-daily (or less frequent) oral dosing to maintain consistent receptor occupancy, minimizing the confounding influence of daily BP fluctuations associated with shorter-acting ARBs. This is critical for research into blood pressure variability, circadian rhythms, and end-organ damage progression.

Renal Hemodynamics and Renoprotection Research

UR-7247 is a valuable tool for studying renal physiology and the renoprotective effects of AT1 blockade. Its documented ability to increase renal blood flow without altering glomerular filtration rate [1] makes it a precise probe for dissecting the role of angiotensin II in renal autoregulation, salt sensitivity, and the progression of chronic kidney disease. The compound's metabolic stability [2] is particularly advantageous in models of renal impairment where drug metabolism can be altered.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Ultra-Long-Acting ARBs

UR-7247 serves as a benchmark compound for PK-PD modeling of ultra-long-acting ARBs. Its extreme half-life, driven by high protein binding [1], provides a unique dataset for understanding the relationship between plasma protein binding, drug persistence, and sustained receptor occupancy. This data is invaluable for pharmaceutical scientists developing next-generation ARBs or other drug classes where extended duration of action is a therapeutic goal.

Cardiovascular Safety and Toxicology Studies

Given its well-tolerated profile in early clinical studies [1], UR-7247 is a suitable candidate for use as a reference AT1 antagonist in cardiovascular safety pharmacology and toxicology programs. Its lack of effect on baseline blood pressure and heart rate in normotensive subjects [2] allows for clean evaluation of potential drug-drug interactions or off-target effects when co-administered with novel investigational compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for UR-7247

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.